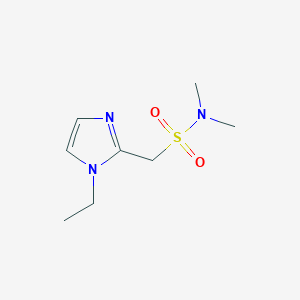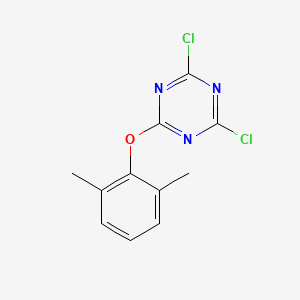![molecular formula C12H21NO2 B13972062 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-azaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . The reaction conditions often include the use of solvents like methanol and catalysts such as Raney nickel for hydrogenation steps .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and high-yield. These methods often involve multi-step reactions, including hydrolysis, esterification, acylation, and intramolecular condensation . The use of mild conditions and simple operations ensures good to excellent yields in each step .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
8-Oxa-2-azaspiro[4.5]decane: Shares a similar spiro structure but with an oxygen atom in the ring.
Spirotetramat: A spiro compound used as an insecticide, with a different functional group arrangement.
2,8-Diazaspiro[4.5]decane: Contains two nitrogen atoms in the spiro ring, offering different biological activities.
Uniqueness: 2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential as an enzyme inhibitor make it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-ethyl-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-2-13-8-7-12(9-13)5-3-10(4-6-12)11(14)15/h10H,2-9H2,1H3,(H,14,15) |
Clave InChI |
SHEUOFWAFNYFRI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


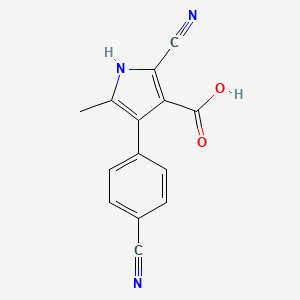
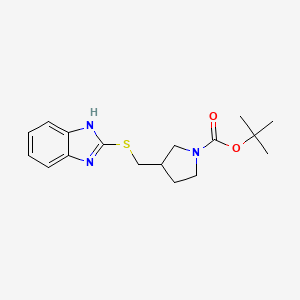
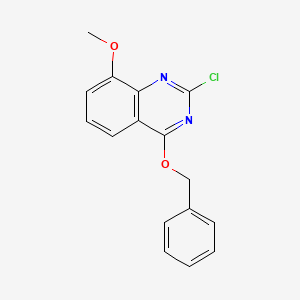


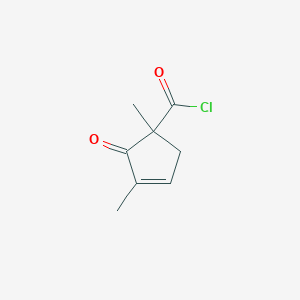
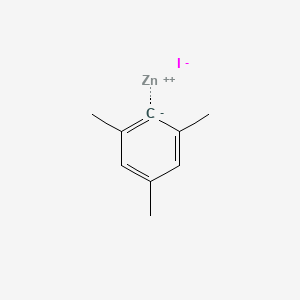
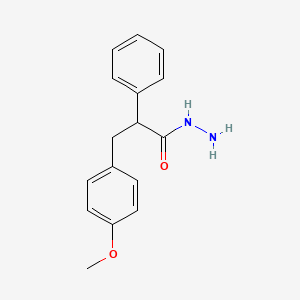
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)

